Suc-DL-Phe-DL-Leu-DL-Phe-pNA

serine protease substrate specificity chromogenic assay

Source Suc-DL-Phe-DL-Leu-DL-Phe-pNA, a succinyl-capped chromogenic substrate designed for precise, real-time kinetic assays of chymotrypsin-like serine proteases. Its N-terminal succinyl group ensures superior specificity by blocking non-specific aminopeptidase degradation (reducing background noise versus uncapped peptides). The Phe-Leu-Phe sequence uniquely enables substrate specificity fingerprinting, distinguishing itself from Suc-AAPF-pNA, where the P2-Leu (vs. Pro) maps different subsite steric requirements. This is critical for characterizing novel enzymes (e.g., bacterial EatA proteases) or inhibitor screening campaigns.

Molecular Formula C34H39N5O8
Molecular Weight 645.7 g/mol
Cat. No. B13890044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Phe-DL-Leu-DL-Phe-pNA
Molecular FormulaC34H39N5O8
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)
InChIKeyZDFAXGKOHVNQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-DL-Phe-DL-Leu-DL-Phe-pNA: A Chromogenic Tripeptide Substrate for Chymotrypsin-Like Serine Protease Activity Assays


Suc-DL-Phe-DL-Leu-DL-Phe-pNA (succinyl-DL-phenylalanyl-DL-leucyl-DL-phenylalanine p-nitroanilide; CAS 75651-69-3) is a synthetic chromogenic tripeptide substrate with a molecular weight of 645.7 g/mol and molecular formula C34H39N5O8 . This compound belongs to the class of p-nitroanilide (pNA)-based protease substrates and is designed for the quantitative spectrophotometric detection of chymotrypsin-like serine protease activity [1]. Upon enzymatic cleavage at the C-terminal Phe-pNA amide bond, the yellow chromophore p-nitroaniline (ε410 ≈ 8,800 M⁻¹cm⁻¹) is released, enabling real-time kinetic monitoring of protease activity . The succinyl N-terminal capping group confers resistance to non-specific aminopeptidase degradation, thereby improving assay specificity compared to unprotected peptide substrates .

Why Suc-DL-Phe-DL-Leu-DL-Phe-pNA Cannot Be Arbitrarily Replaced with Other Chromogenic Protease Substrates


Chromogenic pNA substrates are not functionally interchangeable because protease active site architecture dictates strict sequence specificity at multiple subsites (S1-S4) [1]. The Suc-Phe-Leu-Phe-pNA tripeptide sequence presents a specific combination of P3 (Phe), P2 (Leu), and P1 (Phe) residues that collectively determine substrate recognition, binding affinity (Km), and catalytic turnover (kcat) for chymotrypsin-like serine proteases [2]. Even single amino acid substitutions within the peptide backbone can alter Km values by orders of magnitude or completely abolish cleavage by a given protease while conferring activity toward different enzymes [3]. For example, Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) contains a Pro residue at P2 that constrains backbone conformation, resulting in different kinetic profiles compared to substrates with flexible Leu at this position. Arbitrary substitution without empirical kinetic validation introduces uncontrolled variability in assay sensitivity, dynamic range, and inter-laboratory reproducibility.

Quantitative Comparative Evidence: Suc-DL-Phe-DL-Leu-DL-Phe-pNA Differentiation from Alternative Chromogenic Substrates


Sequence-Dependent Protease Recognition: Differential Cleavage of Suc-Phe-Leu-Phe-pNA by EatA Serine Protease

In a comparative substrate specificity analysis of the EatA serine protease from enterotoxigenic E. coli, Suc-Phe-Leu-Phe-pNA (FLF) demonstrated distinct cleavage activity that differed from both Suc-Gly-Gly-Phe-pNA (GGF) and Suc-Val-Pro-Phe-pNA (VPF) [1]. This differential recognition pattern reflects the contribution of the P2-Leu residue to subsite binding interactions that are not recapitulated by Gly-Gly or Val-Pro sequences at the P3-P2 positions [1].

serine protease substrate specificity chromogenic assay

P2 Residue Contribution to Chymotrypsin Substrate Binding: Leu versus Pro Comparison

The P2 residue identity substantially influences chymotrypsin substrate recognition kinetics. Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), a widely used chymotrypsin substrate containing Pro at P2, exhibits a Km of 43 µM and kcat of 45 s⁻¹ against bovine α-chymotrypsin [1]. Suc-Phe-Leu-Phe-pNA differs by possessing Leu at P2 and Phe at P3, which alters both the conformational flexibility and hydrophobic contact surface available for enzyme-subsite interactions [2].

chymotrypsin enzyme kinetics substrate binding

N-Terminal Succinyl Protection: Aminopeptidase Resistance Advantage Over Unprotected Peptide Substrates

The succinyl (Suc) N-terminal capping group in Suc-Phe-Leu-Phe-pNA confers protection against non-specific cleavage by aminopeptidases that would otherwise degrade unprotected peptide-pNA substrates . Unprotected substrates such as Leu-pNA are susceptible to aminopeptidase activity, which can confound activity measurements in crude biological samples [1]. This structural feature is shared across the class of succinylated pNA substrates but differentiates Suc-Phe-Leu-Phe-pNA from non-succinylated chromogenic peptides.

substrate stability aminopeptidase resistance assay specificity

Optimal Research and Industrial Application Scenarios for Suc-DL-Phe-DL-Leu-DL-Phe-pNA Based on Comparative Evidence


Differential Screening of Chymotrypsin-Like Serine Proteases with Overlapping P1 Specificity

Use Suc-Phe-Leu-Phe-pNA as a discriminating substrate when characterizing novel serine proteases that share P1-Phe cleavage preference but differ in extended subsite recognition. The P3-Phe and P2-Leu sequence distinguishes this substrate from Suc-Ala-Ala-Pro-Phe-pNA and Suc-Gly-Gly-Phe-pNA, enabling substrate specificity fingerprinting for enzyme classification and functional annotation [1]. This is particularly relevant for bacterial protease characterization (e.g., EatA from pathogenic E. coli) and comparative enzymology studies [1].

Protease Activity Quantification in Aminopeptidase-Containing Biological Matrices

Employ Suc-Phe-Leu-Phe-pNA in enzyme assays where crude biological samples (cell lysates, tissue extracts, bacterial culture supernatants) contain endogenous aminopeptidases. The succinyl N-terminal capping group prevents non-specific pNA release from aminopeptidase cleavage, improving assay signal-to-noise ratio and enabling accurate quantification of the target chymotrypsin-like protease activity without the confounding background signal observed with unprotected substrates .

Structure-Activity Relationship (SAR) Studies of Protease P2 Subsites

Utilize Suc-Phe-Leu-Phe-pNA as a reference substrate in SAR studies examining the role of the P2 residue in protease substrate recognition. The presence of Leu at P2 provides a flexible aliphatic side chain that contrasts with the conformationally constrained Pro residue in Suc-AAPF-pNA. Comparative kinetic analysis between these substrates enables researchers to map the P2 subsite steric and hydrophobic requirements of uncharacterized chymotrypsin-like proteases [2].

Inhibitor Screening Assays Requiring Defined Substrate Kinetics

Apply Suc-Phe-Leu-Phe-pNA in high-throughput inhibitor screening campaigns where the target protease exhibits specificity for the Phe-Leu-Phe recognition sequence. The chromogenic pNA readout at 405-410 nm enables simple spectrophotometric detection compatible with standard microplate readers, and the defined tripeptide sequence provides a well-characterized pharmacophore for competitive inhibitor development and IC50 determination [2].

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